molecular formula C7H16Cl2N2 B6177804 rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis CAS No. 2550997-00-5

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis

Cat. No.: B6177804
CAS No.: 2550997-00-5
M. Wt: 199.1
InChI Key:
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Description

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its octahydro-1H-pyrrolo[3,2-c]pyridine core, which is a bicyclic structure, and the presence of two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis typically involves the hydrogenation of pyrrolo[3,2-c]pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are optimized to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of fully reduced bicyclic amines.

    Substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
  • rac-(3aR,7aS)-octahydroisoquinoline dihydrochloride

Uniqueness

rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis is unique due to its specific bicyclic structure and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2550997-00-5

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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